2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide
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Overview
Description
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a benzodioxole moiety, an amine group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Amine Introduction: The benzodioxole is then reacted with an amine, such as methylamine, to introduce the amine group.
Phenoxy Group Attachment: The amine derivative is then reacted with a phenol derivative to attach the phenoxy group.
Acetamide Formation: Finally, the compound is reacted with tert-butyl acetate to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens for electrophilic substitution and nucleophiles such as amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the amine and phenoxy groups can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: This compound also features the benzodioxole moiety and has been studied for its potential biological activities.
Uniqueness
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)23-20(24)13-25-17-7-4-15(5-8-17)11-22-12-16-6-9-18-19(10-16)27-14-26-18/h4-10,22H,11-14H2,1-3H3,(H,23,24) |
InChI Key |
YXGSRXQBVMLUIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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